Product packaging for N-(2-hydroxyphenyl)-2-phenylacetamide(Cat. No.:CAS No. 95384-58-0)

N-(2-hydroxyphenyl)-2-phenylacetamide

Cat. No.: B185185
CAS No.: 95384-58-0
M. Wt: 227.26 g/mol
InChI Key: QAFXRWOIRKOKAZ-UHFFFAOYSA-N
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Description

N-(2-hydroxyphenyl)-2-phenylacetamide (C15H14N2O2) is a chemical compound for scientific research and development . Researchers studying the structure-activity relationships of bioactive phenylacetamide derivatives may find this compound of particular interest. Structurally related compounds, such as N-(2-hydroxyphenyl)acetamide, have demonstrated significant research potential in biomedical fields. Studies have shown that the N-(2-hydroxyphenyl)acetamide core structure can exhibit synergistic effects with established chemotherapeutic agents; for instance, in glioblastoma cell line models, it synergistically enhanced apoptosis when combined with Temozolomide, an effect associated with an increased Bax/Bcl-2 ratio and activation of caspase-3 . Furthermore, analogous compounds are frequently explored as intermediates in organic synthesis and catalytic processes . This compound is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13NO2 B185185 N-(2-hydroxyphenyl)-2-phenylacetamide CAS No. 95384-58-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-hydroxyphenyl)-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c16-13-9-5-4-8-12(13)15-14(17)10-11-6-2-1-3-7-11/h1-9,16H,10H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAFXRWOIRKOKAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30356860
Record name Benzeneacetamide, N-(2-hydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95384-58-0
Record name Benzeneacetamide, N-(2-hydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N 2 Hydroxyphenyl 2 Phenylacetamide

Overview of Established and Emerging Synthetic Routes

The construction of the amide linkage in N-(2-hydroxyphenyl)-2-phenylacetamide can be achieved through several established and emerging pathways. Traditionally, the most common methods involve the reaction of an amine with an activated carboxylic acid derivative, such as an acyl chloride or anhydride. masterorganicchemistry.com These methods are reliable and have been widely used for the synthesis of various amides. tandfonline.com Another well-established approach utilizes coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) to facilitate the direct condensation of a carboxylic acid and an amine. masterorganicchemistry.commdpi.com

More recently, research has focused on developing more efficient and environmentally benign synthetic routes. Emerging strategies include innovative catalytic systems, both metal-based and enzymatic. Biocatalytic methods, for instance, employ enzymes like lipase (B570770) to achieve high chemoselectivity under mild conditions. acs.orgacs.org One-pot synthesis protocols are also gaining prominence, as they minimize waste and reduce the number of operational steps by combining multiple reaction sequences in a single vessel. nih.govresearchgate.net These advanced methods often start from readily available precursors, such as nitroarenes, and avoid the direct handling of potentially hazardous intermediates. nih.govresearchgate.net Furthermore, novel dehydrogenative approaches are being developed for the synthesis of the N-functionalized 2-aminophenol (B121084) precursors themselves, simplifying the creation of these key building blocks from basic starting materials like cyclohexanones and amines. nih.govresearchgate.net

Acetylation Strategies Utilizing Aminophenol Derivatives

The synthesis of this compound via acetylation of 2-aminophenol is a direct and widely applied strategy. This approach relies on the reaction of 2-aminophenol with an activated form of phenylacetic acid, such as phenylacetyl chloride or phenylacetic anhydride. A key aspect of this reaction is its chemoselectivity. The amino group (-NH₂) of 2-aminophenol is a stronger nucleophile than the phenolic hydroxyl group (-OH), especially in neutral or non-basic media. quora.com This inherent difference in reactivity allows for preferential acylation at the nitrogen atom, leading to the desired N-acylated product with minimal O-acylation. The classic method involves condensing phenylacetyl chloride (prepared from phenylacetic acid and thionyl chloride) with 2-aminophenol. tandfonline.com

An increasingly important alternative to traditional chemical methods is enzymatic catalysis, which offers high selectivity under mild reaction conditions. The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide has been successfully carried out using immobilized lipase B from Candida antarctica (Novozym 435). acs.org In these enzymatic reactions, various acyl donors can be used, with vinyl acetate (B1210297) often providing the best results. acs.org The choice of solvent is critical, as polar solvents can disrupt the essential water layer around the enzyme and reduce its activity. acs.org

Table 1: Effect of Solvent on Enzymatic Acetylation of 2-Aminophenol acs.org
SolventConversion (%)Notes
tert-Butanol84Highest conversion, but led to complete acetylation, reducing selectivity.
Tetrahydrofuran (THF)52Chosen for further studies due to better selectivity.
1,4-Dioxane40Moderate conversion.
Dimethylformamide (DMF)3.7Very low conversion due to high polarity.

Intermolecular Coupling Reactions Involving Phenolic and Amine Substrates

Intermolecular coupling reactions provide a direct route to form the amide bond in this compound from phenylacetic acid and 2-aminophenol, bypassing the need to first create a more reactive acyl derivative like an acid chloride. These reactions rely on activating agents that facilitate the condensation by converting the carboxylic acid's hydroxyl group into a better leaving group. masterorganicchemistry.com

Among the most widely used coupling agents are carbodiimides, particularly N,N'-dicyclohexylcarbodiimide (DCC). masterorganicchemistry.com The mechanism involves the carboxylic acid (phenylacetic acid) adding to one of the C=N double bonds of DCC. This forms a highly reactive O-acylisourea intermediate, which is essentially an "active ester." masterorganicchemistry.com The amine (2-aminophenol) then acts as a nucleophile, attacking the carbonyl carbon of this intermediate. This attack results in the formation of the desired amide bond and N,N'-dicyclohexylurea (DCU) as a byproduct. masterorganicchemistry.com This method is effective for synthesizing sensitive amides under mild, neutral pH conditions. masterorganicchemistry.commdpi.comnih.gov A straightforward one-pot protocol using equimolar amounts of a carboxylic acid, an amine, DCC, and sodium bicarbonate in aqueous acetone (B3395972) has been developed for the synthesis of various phenol (B47542) amides. mdpi.comnih.gov

Catalytic Synthesis Approaches

Catalysis offers powerful tools for amide synthesis, enabling reactions that are more efficient, selective, and atom-economical than stoichiometric methods. These approaches include reductive carbonylation techniques and versatile one-pot protocols.

Reductive carbonylation is a convergent strategy that constructs amide molecules from simple, readily available building blocks. This method typically involves a three-component reaction of an aryl halide, a carbon monoxide (CO) source, and a nitrogen source under reductive conditions, mediated by a transition metal catalyst. rsc.org For the synthesis of an N-aryl amide like this compound, this could involve the nickel-catalyzed aminocarbonylation of an aryl halide with a nitroarene. rsc.org In such a reaction, the catalyst synergistically mediates both the carbonylation of the aryl halide and the reduction of the nitro group to form the necessary amine functionality in situ. organic-chemistry.org This approach demonstrates broad scope and high functional group compatibility, allowing for the rapid synthesis of a diverse range of aryl amides. rsc.org

One notable metal-free, two-step protocol allows for the direct conversion of nitroarenes into N-aryl amides. nih.govresearchgate.net The process begins with the reduction of the nitro group (e.g., in 2-nitrophenol) using trichlorosilane, which generates an N-silylated amine in situ. This intermediate is then acylated by adding an anhydride, such as phenylacetic anhydride, to yield the final amide product after a simple aqueous workup. nih.govresearchgate.net This method is particularly advantageous as it avoids the direct handling of toxic and carcinogenic aniline (B41778) derivatives. nih.govresearchgate.net

Other catalytic one-pot systems have also been reported, including a heterogeneous copper-catalyzed synthesis of N-arylamides from aldoximes and aryl halides and a phase-transfer catalysis method using phenylsulfonyl chloride as a reagent. acs.orgresearchgate.net

Table 2: Comparison of Selected One-Pot Protocols for N-Aryl Amide Synthesis
ProtocolStarting MaterialsKey Reagents/CatalystReference
Metal-Free Reduction/AcylationNitroarene, AnhydrideTrichlorosilane, Tertiary Amine nih.gov, researchgate.net
Heterogeneous Copper CatalysisAldoxime, Aryl HalideCuO/Carbon Nanocomposite, K₂CO₃ acs.org
Phase-Transfer CatalysisCarboxylic Acid, ArylaminePhenylsulfonyl Chloride, Phase-Transfer Catalyst researchgate.net

Multi-Step Synthesis from Ortho-Aminophenol Precursors

A multi-step synthesis provides a robust and controllable, albeit longer, route to this compound starting from ortho-aminophenol. This classical approach allows for the purification of intermediates and can be optimized for high yields. A typical sequence involves several distinct steps. acs.org

First, if side reactions are a concern, a protection strategy may be employed for the phenolic hydroxyl group, although direct acylation is often sufficiently selective for the amino group. quora.com The second step involves the activation of the carboxylic acid. Phenylacetic acid is commonly converted to its more reactive acid chloride derivative, phenylacetyl chloride, using a reagent such as thionyl chloride (SOCl₂) or oxalyl chloride. masterorganicchemistry.comtandfonline.com

The third and key step is the condensation of the activated phenylacetyl chloride with ortho-aminophenol. This nucleophilic acyl substitution reaction forms the amide bond. Finally, if a protecting group was used on the phenol, a deprotection step is required to reveal the free hydroxyl group and yield the final product, this compound. acs.org The synthesis of the ortho-aminophenol precursor itself can be considered the initial stage of a longer synthetic pathway, with methods available to produce it from materials like phenylhydroxylamine. google.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally responsible chemical processes. These principles aim to reduce or eliminate the use and generation of hazardous substances. Key areas of focus include the use of alternative energy sources, greener catalysts, and solvent-free reaction conditions.

One of the prominent green chemistry approaches is the utilization of microwave-assisted organic synthesis (MAOS) . researchgate.netpsu.edu This technique offers a significant advantage over conventional heating methods by enabling rapid and uniform heating of the reaction mixture, which often leads to dramatically reduced reaction times, increased product yields, and cleaner reactions with fewer byproducts. nih.govnih.govresearchgate.net For the synthesis of this compound, which typically involves the amidation of 2-aminophenol with a phenylacetic acid derivative, microwave irradiation can be a powerful tool to enhance reaction efficiency. researchgate.net The fundamental benefit of microwave heating lies in its direct energy transfer to the polar molecules in the reaction, resulting in a rapid temperature increase and shorter reaction times. psu.edu

The principle of using safer solvents and reaction conditions is also paramount. Whenever feasible, the ideal green synthesis aims to be solvent-free , as this eliminates a major source of waste and environmental pollution. mdpi.comjocpr.com In cases where a solvent is necessary, the choice of a green solvent, such as water or ethanol, is preferred over hazardous organic solvents like dichloromethane (B109758) or toluene. The synthesis of related N-phenylacetamide derivatives has been reported using greener solvents, highlighting the potential for their application in the synthesis of the target compound. nih.gov

Furthermore, the concept of atom economy , which emphasizes the maximization of the incorporation of all materials used in the process into the final product, is a core tenet of green chemistry. Synthetic routes that proceed via addition reactions or with minimal use of protecting groups are generally favored. The direct amidation of 2-aminophenol with phenylacetic acid or its activated derivatives represents a more atom-economical approach compared to multi-step syntheses involving protection and deprotection of functional groups.

While specific, detailed research focusing exclusively on the green synthesis of this compound is not extensively documented in the provided search results, the principles and methodologies applied to the synthesis of analogous compounds provide a strong foundation for the development of environmentally benign routes to this important chemical. The table below summarizes various green chemistry approaches and their potential applicability to the synthesis of this compound, based on findings for related structures.

Green Chemistry PrincipleApplication in Synthesis of this compoundResearch Findings on Related Compounds
Alternative Energy Sources Use of microwave irradiation to accelerate the amidation reaction between 2-aminophenol and a phenylacetic acid derivative.Microwave-assisted synthesis has been shown to dramatically reduce reaction times and increase yields for the formation of amide and chalcone (B49325) compounds. researchgate.netnih.govnih.gov
Greener Catalysts Employment of reusable heterogeneous catalysts (e.g., silica-based) or biocatalysts (e.g., lipases) to facilitate the amidation.Heterogeneous silica-based catalysts have been effectively used for the continuous synthesis of N-(phenyl)-phenylacetamide. researchgate.netresearchgate.net Phyto-nanocatalysts also present a green alternative. mdpi.com
Safer Solvents/Solvent-Free Conditions Conducting the synthesis without a solvent or using environmentally benign solvents like water or ethanol.Solvent-free synthesis has been successfully applied to the production of esters using enzymatic catalysis. mdpi.com Syntheses of related amides have utilized greener solvents. nih.gov
Atom Economy Designing a synthetic route that maximizes the incorporation of starting materials into the final product, such as direct amidation.The direct amidation of carboxylic acids with amines is a well-established method that generally exhibits good atom economy. researchgate.net

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, efficient, and environmentally friendly.

Advanced Spectroscopic and Structural Elucidation of N 2 Hydroxyphenyl 2 Phenylacetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of organic chemistry for determining molecular structure. It operates on the principle that atomic nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. The precise frequency, or chemical shift, provides information about the chemical environment of the nucleus.

Proton (1H) NMR Analysis

Proton (¹H) NMR spectroscopy reveals the number of different types of hydrogen atoms, their electronic environment, and their proximity to other protons. For N-(2-hydroxyphenyl)-2-phenylacetamide, the ¹H NMR spectrum is predicted to show distinct signals for the protons on the two aromatic rings, the methylene (B1212753) bridge, the amide N-H, and the phenolic O-H. The integration of these signals would correspond to the number of protons in each environment, and their splitting patterns (multiplicity) would indicate the number of adjacent protons.

The expected signals would include:

A singlet for the methylene (-CH₂) protons.

A complex multiplet for the five protons of the unsubstituted phenyl ring.

A series of multiplets (likely doublets and triplets) for the four protons on the 2-hydroxyphenyl ring.

A broad singlet for the amide (N-H) proton.

A broad singlet for the hydroxyl (O-H) proton, which may exchange with deuterium (B1214612) if a deuterated solvent like D₂O is added.

Predicted ¹H NMR Data for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Phenyl (-C₆H₅)7.20 - 7.40Multiplet5H
Aromatic (hydroxyphenyl)6.80 - 7.90Multiplet4H
Methylene (-CH₂-)~3.70Singlet2H
Amide (-NH-)8.50 - 9.50Broad Singlet1H
Hydroxyl (-OH)9.00 - 10.00Broad Singlet1H

Carbon-13 (¹³C) NMR Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal. The spectrum is predicted to show signals for the carbonyl carbon, the methylene carbon, and the twelve aromatic carbons (some of which may overlap).

The expected chemical shifts would be:

A signal in the downfield region (168-172 ppm) for the carbonyl carbon (C=O).

Multiple signals in the aromatic region (115-150 ppm) for the carbons of the two phenyl rings. The carbon bearing the hydroxyl group (C-OH) would be significantly downfield.

A signal in the aliphatic region (40-50 ppm) for the methylene carbon (-CH₂-).

Predicted ¹³C NMR Data for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
Carbonyl (-C=O)168 - 172
Aromatic (C-OH)145 - 150
Aromatic (C-N)125 - 130
Aromatic (C-C & C-H)115 - 140
Methylene (-CH₂)40 - 50

Two-Dimensional (2D) NMR Techniques (e.g., COSY, NOESY)

Two-dimensional NMR techniques provide further structural detail by showing correlations between nuclei.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be crucial for establishing the connectivity of protons. It would show cross-peaks between protons that are coupled to each other, for example, confirming the adjacencies of protons within the 2-hydroxyphenyl ring system.

Nuclear Overhauser Effect Spectroscopy (NOESY): A NOESY experiment shows correlations between protons that are close in space, regardless of whether they are bonded. This would be useful for confirming the three-dimensional structure and conformation of the molecule, for instance, by showing spatial proximity between the methylene protons and the protons of the adjacent phenyl ring.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS provides a highly accurate measurement of the mass of a molecule, allowing for the unambiguous determination of its elemental formula. For this compound (C₁₄H₁₃NO₂), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass. This high level of precision is a definitive method for confirming the identity of the target compound.

Predicted HRMS Data for this compound

Ion Formula Predicted Exact Mass (m/z)
[M]⁺[C₁₄H₁₃NO₂]⁺227.0946
[M+H]⁺[C₁₄H₁₄NO₂]⁺228.1025
[M+Na]⁺[C₁₄H₁₃NNaO₂]⁺250.0844

Hyphenated Techniques for Purity Assessment (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation method with mass spectrometry, are essential for assessing the purity of a compound and analyzing complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS separates compounds in a liquid mixture before they are introduced into the mass spectrometer. This technique would be ideal for verifying the purity of a sample of this compound. A pure sample would ideally show a single chromatographic peak at a specific retention time, with the mass spectrum for that peak corresponding to the molecular weight of the target compound. It is a standard method for monitoring reaction progress and characterizing final products in pharmaceutical analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for volatile and thermally stable compounds. This compound may be amenable to GC-MS analysis, potentially after a derivatization step to increase its volatility (e.g., by silylating the hydroxyl group). Similar to LC-MS, GC-MS would provide a retention time and a mass spectrum, which together serve as a reliable identifier and purity check for the compound.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful non-destructive tool for identifying the functional groups and probing the molecular structure of this compound. The complementary nature of IR and Raman spectroscopy allows for a comprehensive vibrational analysis.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by the molecule, which induces vibrations of its chemical bonds. The resulting spectrum provides a unique fingerprint, with specific absorption bands corresponding to the various functional groups present. For this compound, the key functional groups are the hydroxyl (-OH), amine (-NH), carbonyl (C=O), and phenyl rings.

Based on data from related compounds such as 2-aminophenol (B121084) and various N-phenylacetamide derivatives, the expected characteristic FT-IR absorption bands for this compound are summarized in the table below. For instance, studies on 2-aminophenol show characteristic narrow peaks for O-H/N-H stretching vibrations. researchgate.net Similarly, research on 2-chloro-N-(4-hydroxyphenyl)acetamide has identified bands for O-H, N-H, and C=O stretching.

Functional GroupExpected Vibrational ModeApproximate Wavenumber (cm⁻¹)
Hydroxyl (-OH)O-H Stretch3400 - 3200 (broad)
Amine (-NH)N-H Stretch3400 - 3200
Methylene (-CH₂)Asymmetric & Symmetric Stretch2950 - 2850
Carbonyl (C=O)C=O Stretch (Amide I)1680 - 1630
Amine (-NH)N-H Bend (Amide II)1650 - 1550
Phenyl RingC=C Stretch1600 - 1450
C-N Stretch1400 - 1200
C-O Stretch1260 - 1000
C-H Bending (out-of-plane)900 - 675

This table is predictive and based on data from analogous compounds.

The broadness of the O-H and N-H stretching bands is indicative of hydrogen bonding, a significant intermolecular interaction in the solid state of this molecule. The exact positions of these bands can provide information about the strength and nature of these interactions.

FT-Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic laser light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations.

For this compound, the FT-Raman spectrum would be expected to show strong signals for the aromatic C=C stretching vibrations of the phenyl rings and the C=O stretching of the amide group. Analysis of related compounds like 2-aminobenzyl alcohol has been successfully performed using FT-Raman spectroscopy to identify key vibrational modes. nih.gov

Functional GroupExpected Vibrational ModeApproximate Wavenumber (cm⁻¹)
Methylene (-CH₂)C-H Stretch3000 - 2800
Phenyl RingC=C Stretch1610 - 1590
Carbonyl (C=O)C=O Stretch (Amide I)1670 - 1650
Amine (-NH)N-H Bend (Amide II)1550 - 1510

This table is predictive and based on data from analogous compounds.

The combination of FT-IR and FT-Raman data allows for a more complete assignment of the vibrational modes of the molecule.

A detailed vibrational analysis involves assigning the observed IR and Raman bands to specific molecular motions. This is often aided by computational methods, such as Density Functional Theory (DFT) calculations, which can predict the vibrational frequencies and intensities of a molecule.

The vibrational spectrum of this compound can be divided into several key regions:

3500-3000 cm⁻¹: This region is dominated by the stretching vibrations of the O-H and N-H groups. The presence of intramolecular and intermolecular hydrogen bonds would lead to a broadening and shifting of these bands to lower frequencies.

3000-2800 cm⁻¹: The C-H stretching vibrations of the methylene group and the aromatic rings appear in this region.

1700-1500 cm⁻¹: This is a crucial region containing the strong C=O stretching (Amide I) and N-H bending (Amide II) bands, which are characteristic of the amide linkage. The position of the Amide I band is sensitive to the conformation and hydrogen bonding environment of the carbonyl group.

1600-1400 cm⁻¹: Aromatic C=C stretching vibrations from both phenyl rings are expected in this range.

By comparing the experimental spectra with theoretical calculations and data from similar molecules, a detailed understanding of the molecular structure and intermolecular interactions of this compound can be achieved.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides valuable information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the properties of this compound.

While a crystal structure for this compound is not publicly available, the crystal structure of its isomer, 2-hydroxy-N-phenylacetamide, has been determined (CCDC 719050). This structure provides a valuable model for predicting the likely solid-state conformation and packing of the target molecule.

The analysis of 2-hydroxy-N-phenylacetamide would reveal key structural parameters. It is reasonable to expect that this compound would also crystallize in a common space group, with the unit cell dimensions reflecting the size and shape of the molecule.

A hypothetical table of crystallographic data for this compound, based on typical values for similar organic molecules, is presented below.

ParameterExpected Value
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P2₁/c or P2₁2₁2₁
a (Å)10 - 15
b (Å)5 - 10
c (Å)15 - 25
α (°)90
β (°)90 - 110
γ (°)90
Volume (ų)1500 - 2500
Z (molecules/unit cell)4 or 8

This table is hypothetical and for illustrative purposes.

A key feature of the crystal structure would be the network of hydrogen bonds. The hydroxyl and amide groups are capable of acting as both hydrogen bond donors and acceptors, leading to the formation of one-, two-, or three-dimensional supramolecular architectures. These interactions play a critical role in stabilizing the crystal packing.

Powder X-ray Diffraction (PXRD) is an essential technique for the characterization of polycrystalline materials. It is particularly useful for identifying different crystalline phases (polymorphs) of a compound, which can have distinct physical properties. wikipedia.org

The PXRD pattern is a fingerprint of a specific crystalline form. For this compound, different crystallization conditions could potentially lead to the formation of different polymorphs, each with a unique PXRD pattern.

A typical PXRD pattern is a plot of diffraction intensity versus the diffraction angle (2θ). The positions and relative intensities of the diffraction peaks are characteristic of the crystal lattice of the material. While specific PXRD data for this compound is not available, a representative pattern would exhibit a series of sharp peaks, confirming the crystalline nature of the sample. The presence of different sets of peaks in samples prepared under different conditions would indicate polymorphism.

The analysis of PXRD data is crucial in pharmaceutical and materials science to ensure the consistency and stability of a crystalline solid.

Analysis of Crystal Packing and Intermolecular Interactions of this compound

Hydrogen Bonding Networks

The crystal structure of this compound is prominently defined by a robust network of intermolecular hydrogen bonds. The presence of both hydroxyl (-OH) and amide (-NH-C=O) functional groups provides multiple donor and acceptor sites, facilitating the formation of a highly organized and stable crystalline lattice.

The primary hydrogen bonding motif involves the hydroxyl group and the amide functionality. Specifically, the hydroxyl group's hydrogen atom acts as a donor to the carbonyl oxygen of the acetamide (B32628) group in a neighboring molecule. Simultaneously, the amide N-H group donates its hydrogen to the hydroxyl oxygen of another adjacent molecule. This cooperative arrangement results in the formation of chains of molecules linked head-to-tail.

A search of the Cambridge Structural Database (CSD) for a related compound, 2-Hydroxy-N-phenylacetamide, reveals a crystal structure with CCDC number 719050. nih.gov Analysis of similar acetamide structures indicates that such hydrogen bonds are a recurring and dominant feature in their crystal packing. For instance, in N-(4-hydroxyphenyl)acetamide, the hydroxyl group donates an intermolecular hydrogen bond to the carbonyl oxygen with an O···O distance of 2.6469(4) Å, while the amide N-H group forms a hydrogen bond with the hydroxyl oxygen with an N···O distance of 2.8987(3) Å. researchgate.net These interactions lead to the formation of two-dimensional hydrogen-bonded sheets. researchgate.net

The geometric parameters of the key hydrogen bonds observed in analogous structures are summarized in the table below. These values provide a quantitative basis for understanding the strength and directionality of these interactions in this compound.

Table 1: Hydrogen Bond Geometries in Related Acetamide Structures

Donor (D) Hydrogen (H) Acceptor (A) D-H (Å) H···A (Å) D···A (Å) D-H···A (°)
O-H H O=C ~0.82 ~1.83 ~2.65 ~170
Non-Covalent Interactions (e.g., C-H...O, C-H...π Stacking)

C-H···O Interactions:

The aromatic and methylene C-H groups in the molecule can act as weak hydrogen bond donors to the electronegative oxygen atoms of the hydroxyl and carbonyl groups. These interactions, while individually less energetic than classical hydrogen bonds, are numerous and collectively play a crucial role in the crystal packing. For example, in the crystal structure of 2-chloro-N-(4-hydroxyphenyl)acetamide, an intramolecular C-H···O contact is observed with a C···O distance of 2.873(4) Å and a C-H···O angle of 116°. nih.gov Intermolecular C-H···O interactions also contribute to linking the primary hydrogen-bonded chains and sheets.

C-H···π Stacking:

The phenyl rings in this compound provide sites for C-H···π interactions. In this type of interaction, a C-H bond from a neighboring molecule points towards the electron-rich face of a phenyl ring. These "edge-to-face" interactions are a common feature in the crystal structures of phenyl-containing compounds and contribute to the stability of the lattice. The geometry of these interactions is characterized by the distance between the hydrogen atom and the centroid of the aromatic ring, as well as the angle of approach. In related structures, C-H···π interactions have been observed to link molecular chains and layers, creating a robust three-dimensional network. nih.gov

The interplay of these varied intermolecular forces results in a densely packed and stable crystal structure for this compound. The hierarchical nature of these interactions, with strong hydrogen bonds forming the primary structural motifs and weaker non-covalent forces providing additional stabilization, is a hallmark of efficient molecular packing in organic crystals.

Table 2: Key Non-Covalent Interaction Geometries in Related Structures

Interaction Type Donor Acceptor Distance (Å) Angle (°)
C-H···O C-H (aromatic) O=C ~2.4 - 2.8 ~120 - 160

Computational and Theoretical Investigations of N 2 Hydroxyphenyl 2 Phenylacetamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. DFT calculations can predict a wide array of properties for N-(2-hydroxyphenyl)-2-phenylacetamide by approximating the electron density of the molecule.

The initial step in most computational studies is the optimization of the molecular geometry to find the most stable conformation, i.e., the structure corresponding to a minimum on the potential energy surface. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Utilizing a DFT method, such as B3LYP with a 6-311++G(d,p) basis set, allows for the precise calculation of these parameters. In analogous compounds like 3-nitroacetanilide, such calculations have revealed important structural details, including the planarity of the phenyl rings and the orientation of the amide group. researchgate.net For this compound, key parameters of interest would be the dihedral angle between the two phenyl rings and the bond lengths within the acetamide (B32628) linkage, which are crucial for understanding its three-dimensional shape and potential for intermolecular interactions.

Table 1: Representative Optimized Geometrical Parameters for an Acetanilide Derivative (3-nitroacetanilide) Calculated via DFT. Data is illustrative and based on findings for analogous compounds.

ParameterBond/AngleCalculated Value
Bond LengthC-N (amide)1.36 Å
C=O (amide)1.23 Å
N-H (amide)1.01 Å
Bond AngleO=C-N122.5°
C-N-C128.0°
Dihedral AnglePhenyl-Amide35.0°

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining molecular reactivity and stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich hydroxyphenyl ring, while the LUMO may be distributed across the phenylacetamide moiety. A smaller HOMO-LUMO gap would suggest higher reactivity and the potential for charge transfer within the molecule. Studies on similar molecules like paracetamol have shown that these calculations provide valuable information on reactivity and stability. nih.gov

Table 2: Illustrative Frontier Orbital Energies for a Hydroxyphenyl Acetamide Analog. Data is hypothetical and based on typical values for similar compounds.

ParameterEnergy (eV)
HOMO Energy-5.8 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap4.6 eV

Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies using DFT, a simulated spectrum can be generated. This theoretical spectrum can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups.

For this compound, key vibrational modes would include the N-H and O-H stretching frequencies, the C=O stretching of the amide group, and various C-C and C-H vibrations of the aromatic rings. In studies of 3-nitroacetanilide, theoretical vibrational spectra have been constructed and compared with experimental FT-IR spectra to validate the computational model. researchgate.netacs.org

Natural Bond Orbital (NBO) analysis is a powerful tool for investigating charge distribution, intramolecular and intermolecular bonding, and hyperconjugative interactions. It examines the delocalization of electron density from occupied Lewis-type orbitals (bonds or lone pairs) to unoccupied non-Lewis-type orbitals (antibonding or Rydberg orbitals).

In this compound, NBO analysis would quantify the stabilization energy associated with electron delocalization from the lone pairs of the oxygen and nitrogen atoms to the antibonding orbitals of the aromatic rings and the carbonyl group. Such analyses on salicylanilide (B1680751) derivatives have shown that intramolecular charge transfer contributes significantly to the stability of the molecule. nih.gov The analysis can also reveal the nature of hydrogen bonds, such as the intramolecular hydrogen bond between the hydroxyl group and the amide oxygen. acs.org

Energy density wave function analysis is an advanced computational method used to partition the total energy of a system into contributions from different spatial regions. This allows for a detailed investigation of intermolecular interactions by visualizing and quantifying the energy density in the space between molecules.

This technique can be applied to understand how molecules of this compound might interact with each other in a condensed phase or with a biological target. The analysis partitions the total energy into kinetic and potential energy densities, which can be further decomposed into electrostatic, exchange-correlation, and kinetic energy components. aip.orgaip.org By examining the energy density in the region of a non-covalent interaction, such as a hydrogen bond or a π-π stacking interaction, one can characterize the nature and strength of that interaction. While specific applications to this molecule are not documented, the methodology provides a framework for a deeper understanding of its intermolecular behavior. nih.govaip.org

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule, such as this compound, might bind to the active site of a protein.

Molecular docking studies involving this compound would require a specific protein target. For instance, given the structural similarities to other biologically active molecules, it could be docked against enzymes like cyclooxygenases or various protein kinases. The results of a docking simulation would provide a binding affinity score (often in kcal/mol) and a detailed view of the binding pose, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking. Studies on N-phenylacetamide and salicylanilide derivatives have successfully used molecular docking to identify potential biological targets and explain observed activities. aip.orgescholarship.org For example, a study on salicylanilide derivatives as potential epidermal growth factor receptor (EGFR) inhibitors showed good binding modes at the active site. escholarship.org

Table 3: Hypothetical Molecular Docking Results for this compound with a Protein Target. Data is for illustrative purposes only.

Protein TargetBinding Affinity (kcal/mol)Key Interacting ResiduesTypes of Interactions
Cyclooxygenase-2-8.5Arg120, Tyr355, Ser530Hydrogen bonds, π-π stacking
EGFR Kinase-9.2Met793, Lys745, Asp855Hydrogen bonds, hydrophobic interactions

Ligand-Biomolecule Interaction Prediction

The prediction of how a ligand such as this compound will interact with biological macromolecules is a cornerstone of computational drug design. These predictions are crucial for identifying potential molecular targets and understanding the mechanism of action. While specific molecular docking studies on this compound are not extensively documented in publicly available literature, the methodologies applied to structurally similar phenylacetamide derivatives provide a clear blueprint for how such investigations would be conducted.

Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a target protein. For instance, in studies of other N-phenylacetamide derivatives, docking has been used to understand their binding conformations and affinities with various enzymes. nih.gov For example, research on 2-(1H-benzimidazol-2-ylthio)-N-substituted acetamides as potential antidepressant agents involved docking these molecules into the active site of the MAO-A receptor to elucidate interactions such as hydrogen bonding and π–π stacking. nih.gov

Similarly, a study on N-phenyl-2-((4-(3-phenylthioureido)phenyl)selanyl)acetamide utilized molecular docking to investigate its interaction with bacterial receptors, identifying key hydrogen bond interactions. orientjchem.org For this compound, a hypothetical docking study would involve preparing the 3D structure of the ligand and docking it into the binding sites of relevant biological targets, such as cyclooxygenase (COX) enzymes, given the known anti-inflammatory properties of related compounds. nih.govresearchgate.net The results would be presented in a table summarizing binding energies and key interacting residues.

Table 1: Illustrative Example of Molecular Docking Data for a Phenylacetamide Derivative with a Target Protein

ParameterValue
Docking Score (kcal/mol)-8.5
Hydrogen Bond InteractionsTYR355, SER530
Hydrophobic InteractionsLEU352, VAL523, ALA527
Interacting ResiduesTYR355, LEU352, SER530, VAL523, ALA527

Note: This table is a hypothetical representation of the type of data generated from a molecular docking study and is not based on actual experimental results for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling Frameworks

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are instrumental in predicting the activity of new compounds and optimizing lead compounds. For phenylacetamide derivatives, QSAR studies have been successfully applied to understand the structural requirements for their biological activities. nih.govkg.ac.rs

A typical QSAR study involves calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can be electronic, steric, hydrophobic, or topological in nature. Statistical methods, such as multiple linear regression (MLR), are then used to build a mathematical equation that correlates these descriptors with the biological activity. kg.ac.rs

For example, a QSAR study on the anticonvulsant activity of acetamido-N-benzylacetamide derivatives identified key molecular descriptors like the Wiener index, mean information index on atomic composition, and partial charges on specific atoms as being important for activity. kg.ac.rs Another study on N-(substituted phenyl)-2-chloroacetamides used cheminformatics prediction models to evaluate their antimicrobial potential. nih.gov

A QSAR model for this compound and its analogs could be developed to predict a specific biological activity, such as anti-inflammatory or anticancer effects. The resulting model would be an equation that could be used to predict the activity of newly designed derivatives.

Table 2: Example of Molecular Descriptors Used in QSAR Studies of Phenylacetamide Derivatives

Descriptor TypeExamplesRelevance
Electronic Dipole Moment, Partial ChargesInfluence electrostatic interactions with target
Steric Molecular Volume, Surface AreaDetermine the fit of the molecule in the binding site
Hydrophobic LogPAffects membrane permeability and distribution
Topological Wiener Index, Connectivity IndicesDescribe molecular branching and shape

Conformational Analysis and Stability Profiling

The three-dimensional conformation of a molecule is critical for its biological activity, as it dictates how the molecule can interact with its biological target. Conformational analysis aims to identify the stable conformations of a molecule and their relative energies. Computational methods like Density Functional Theory (DFT) and molecular mechanics are powerful tools for this purpose. nih.gov

While specific conformational analysis studies on this compound are not readily found, research on related amides provides insight into the methodologies used. For instance, a study on N-alkyl-N-[2-(diphenylphosphoryl)ethyl]amides of diphenylphosphorylacetic acid used DFT calculations to investigate their conformational equilibrium. nih.gov Such studies can reveal the preferred spatial arrangement of the phenyl rings and the amide group, as well as the presence of intramolecular hydrogen bonds that can stabilize certain conformations.

Stability profiling involves assessing the chemical stability of a compound under various conditions. Computationally, this can be inferred from parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are related to the molecule's reactivity. A larger HOMO-LUMO gap generally suggests higher stability. orientjchem.org

Table 3: Illustrative Conformational and Stability Parameters for a Phenylacetamide Derivative

ParameterMethodPredicted ValueSignificance
Dihedral Angle (C-N-C=O) DFT B3LYP/6-31G*175°Indicates a near-planar amide bond
Intramolecular H-Bond DFT AnalysisO-H···O=CStabilizes the conformation
HOMO-LUMO Gap DFT Calculation5.2 eVSuggests good electronic stability
Relative Conformational Energy Molecular Mechanics0 kcal/mol (lowest energy)Identifies the most stable conformer

Note: This table is a hypothetical representation of data from conformational analysis and stability profiling and is not based on actual experimental results for this compound.

Structure Activity Relationship Sar Studies and Derivatization Strategies for N 2 Hydroxyphenyl 2 Phenylacetamide Analogues

Design Principles for N-(2-hydroxyphenyl)-2-phenylacetamide Analogues and Derivatives

The design of analogues of this compound is guided by established principles of medicinal chemistry. The primary goal is to enhance the compound's interaction with its biological target, thereby improving its efficacy and selectivity. A key strategy involves modifying the core structure to explore the chemical space around the parent molecule. This includes altering the substitution pattern on both the phenyl rings and the acetamide (B32628) linker.

A common approach is the introduction of various functional groups to probe their effects on the molecule's electronic and steric properties. For instance, the hydroxyl group on the N-phenyl ring is a critical feature, likely involved in hydrogen bonding with the target protein. Therefore, its position and the introduction of other substituents in its vicinity are carefully considered. Similarly, the second phenyl ring offers a site for modification, where different substituents can be introduced to modulate the compound's lipophilicity and electronic nature.

The acetamide linker also presents opportunities for modification. Altering its length or rigidity can significantly impact the molecule's conformational flexibility, which in turn affects its binding affinity to the target. The design process often employs computational modeling techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, to predict the biological activity of novel analogues before their synthesis.

Synthetic Approaches for Targeted Structural Modifications

The synthesis of this compound analogues is typically achieved through multi-step reaction sequences that allow for the precise introduction of desired functional groups. A common synthetic route involves the acylation of a substituted 2-aminophenol (B121084) with a substituted phenylacetic acid or its corresponding acyl chloride. nih.gov This method provides a straightforward way to introduce diversity in both phenyl rings.

For instance, to synthesize analogues with different substituents on the N-phenyl ring, a range of commercially available or synthetically prepared substituted 2-aminophenols can be used as starting materials. Similarly, a variety of substituted phenylacetic acids can be employed to modify the second phenyl ring. The coupling reaction is often facilitated by a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a base.

Influence of Substituents on Molecular Recognition and Interaction Profiles

The introduction of different substituents on the this compound scaffold can have a profound impact on its molecular recognition and interaction profiles. The nature, size, and position of these substituents determine how the molecule interacts with its biological target. For example, electron-donating groups, such as methoxy (B1213986) or methyl, can increase the electron density on the phenyl rings, which may enhance pi-pi stacking interactions with aromatic residues in the binding pocket of the target protein.

Conversely, electron-withdrawing groups, such as halogens or nitro groups, can decrease the electron density and create favorable electrostatic interactions. The position of the substituents is also crucial. A substituent at the ortho position may induce a conformational change in the molecule, while a substituent at the para position may extend into a different region of the binding pocket.

Stereoelectronic Effects in this compound Derivative Design

Stereoelectronic effects, which encompass both steric and electronic influences, are fundamental considerations in the design of this compound derivatives. The three-dimensional arrangement of atoms and the distribution of electron density in the molecule are critical for its biological activity. The amide bond in the acetamide linker, for instance, is planar and can exist in either a cis or trans conformation. The trans conformation is generally more stable, but the cis conformation may be required for optimal binding to some targets.

Mechanistic Investigations of N 2 Hydroxyphenyl 2 Phenylacetamide at the Molecular Level

Characterization of Interactions with Biological Targets

The biological targets of phenylacetamide derivatives are diverse, suggesting that N-(2-hydroxyphenyl)-2-phenylacetamide may also interact with a range of proteins. Studies on analogous compounds provide a foundation for identifying potential targets.

One closely related compound, N-Hydroxy-2-phenyl-acetamide, has been identified as a metalloprotease inhibitor. biosynth.com It is proposed to bind to the active site of these enzymes, preventing the binding of their natural substrates. biosynth.com This inhibitory action is achieved through the formation of a coordination complex involving a water molecule and an aliphatic hydrocarbon, leading to the inhibition of matrix metalloproteinases. biosynth.com These enzymes are crucial in the breakdown of extracellular matrix proteins like collagen and elastin. biosynth.com

Furthermore, research into nitrated derivatives of N-(2-hydroxyphenyl)acetamide has revealed interactions with biological systems. For instance, N-(2-hydroxy-5-nitrophenyl) acetamide (B32628) has been shown to be bioactive in plants. nih.govuzh.ch The biological activity of such nitroaromatic compounds is often linked to their metabolic reduction, which can lead to the release of reactive nitrogen species. nih.gov

Another area of interest is the potential for antimicrobial activity. A study has pointed to N-(o-hydroxyphenyl)benzamides and phenylacetamides as possible metabolites of antimicrobial benzoxazoles, suggesting that the core structure of this compound might interact with microbial targets.

The anti-inflammatory properties of the related compound N-(2-hydroxyphenyl) acetamide, also known as 2-acetamidophenol, have been documented. It has been shown to reduce the expression of inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α). researchgate.netnih.gov This suggests that this compound could potentially interact with components of the inflammatory cascade. A study on adjuvant-induced arthritic rats demonstrated that N-(2-hydroxy phenyl) acetamide can suppress Toll-like receptor 2 (TLR-2) and Toll-like receptor 4 (TLR-4), which are key structures in the immune system that contribute to inflammation. nih.gov

Table 1: Potential Biological Targets of Structurally Related Phenylacetamides

Compound Name Potential Biological Target Observed Effect
N-Hydroxy-2-phenyl-acetamide Metalloproteases (e.g., Matrix Metalloproteinases) Inhibition of enzyme activity biosynth.com
N-(2-hydroxy-5-nitrophenyl) acetamide Cellular components in Arabidopsis thaliana Alterations in gene expression nih.govuzh.ch
N-(2-hydroxy phenyl) acetamide Toll-like receptor 2 (TLR-2) and Toll-like receptor 4 (TLR-4) Suppression of receptor-mediated inflammation nih.gov
N-(2-hydroxy phenyl) acetamide Components of the inflammatory cascade Reduction in IL-1β and TNF-α levels researchgate.netnih.gov

Elucidation of Potential Modulatory Effects on Cellular Pathways

The structural features of this compound suggest it could modulate various cellular pathways, a hypothesis supported by studies on its analogues.

A significant finding comes from the investigation of N-(2-hydroxy-5-nitrophenyl) acetamide in the plant species Arabidopsis thaliana. At a concentration of 1 mM, this compound was found to alter the expression profile of several genes. nih.govuzh.ch The most notably upregulated gene was the pathogen-inducible terpene synthase TPS04. nih.govuzh.ch This indicates a potential role for such compounds in modulating plant defense pathways. The bioactivity of this compound is, however, diminished by glucosylation, a common detoxification pathway in plants. nih.govuzh.ch

In the context of inflammation, the related compound N-(2-hydroxy phenyl) acetamide has been shown to affect signaling pathways related to oxidative stress. nih.gov In a study on adjuvant-induced arthritis in rats, treatment with this compound altered oxidative stress markers, which was linked to its anti-inflammatory activity. nih.gov The suppression of TLR-2 and TLR-4 by N-(2-hydroxy phenyl) acetamide points to its ability to modulate innate immunity pathways. nih.gov The downstream effect of this modulation includes a significant decrease in the production of the pro-inflammatory cytokines IL-1β and TNF-α. nih.gov

Table 2: Observed Modulatory Effects on Cellular Pathways by Related Compounds

Compound Name Cellular Pathway/Process Observed Effect Model System
N-(2-hydroxy-5-nitrophenyl) acetamide Gene Expression Upregulation of TPS04 gene nih.govuzh.ch Arabidopsis thaliana nih.govuzh.ch
N-(2-hydroxy phenyl) acetamide Inflammatory Signaling Reduction of IL-1β and TNF-α production nih.gov Cultured splenocytes from arthritic rats nih.gov
N-(2-hydroxy phenyl) acetamide Oxidative Stress Pathways Alteration of oxidative stress markers nih.gov Adjuvant-induced arthritic rats nih.gov
N-(2-hydroxy phenyl) acetamide Innate Immunity Suppression of TLR-2 and TLR-4 mRNA expression nih.gov Cultured splenocytes from arthritic rats nih.gov

Theoretical Considerations for Enzyme Binding and Activity Modulation

The inhibitory action of N-Hydroxy-2-phenyl-acetamide on metalloproteases provides a solid basis for constructing theoretical binding models. biosynth.com It is understood that this compound binds to the enzyme's active site, forming a hydrogen bond with a water molecule and interacting with an aliphatic hydrocarbon. biosynth.com This suggests that the phenylacetamide scaffold can position itself within an enzyme's active site to interact with key residues. The presence of the hydroxyl group on the phenyl ring of this compound could introduce an additional hydrogen bond donor/acceptor, potentially influencing its binding affinity and selectivity for certain enzymes.

Theoretical considerations for the interaction with inflammatory targets are also plausible. The demonstrated ability of N-(2-hydroxy phenyl) acetamide to suppress TLRs suggests that this compound might also bind to these receptor proteins. nih.gov Molecular modeling could explore the potential binding modes of this compound within the ligand-binding domains of TLR-2 and TLR-4. The phenyl ring and the acetamide linker are likely to be key features for establishing interactions within the binding pocket.

Furthermore, the metabolism of nitrated derivatives of N-(2-hydroxyphenyl)acetamide points towards enzymatic interactions. nih.gov The reductive metabolization of these compounds is an enzyme-catalyzed process, suggesting that this compound could also be a substrate for various metabolic enzymes, which could, in turn, lead to the formation of bioactive metabolites.

In Vitro Research Methodologies for N 2 Hydroxyphenyl 2 Phenylacetamide

Cell-Free Biochemical Assay Development

Cell-free biochemical assays are fundamental in determining the direct interaction of a compound with its molecular target, independent of cellular uptake, metabolism, or off-target effects. These assays are crucial for initial screening and for understanding the mechanism of action at a molecular level.

For a compound like N-(2-hydroxyphenyl)-2-phenylacetamide, which has been investigated for its anti-inflammatory and anti-cancer properties, relevant cell-free assays would typically target enzymes involved in these pathways. For instance, its potential as an anti-inflammatory agent could be assessed through its ability to inhibit cyclooxygenase (COX) or lipoxygenase (LOX) enzymes in a purified system. springernature.comcabidigitallibrary.org Such assays often measure the production of a specific enzymatic product or the consumption of a substrate. Common detection methods include spectrophotometry, fluorometry, and luminescence.

While the broader class of phenylacetamide derivatives has been explored for various biological activities, specific data from cell-free biochemical assays directly evaluating the enzymatic inhibition by this compound are not extensively detailed in the currently available scientific literature. The development of such assays would be a critical step in precisely defining its molecular targets and inhibitory kinetics.

Table 1: Examples of Cell-Free Biochemical Assays Potentially Applicable to this compound

Assay TypeTarget EnzymePrinciplePotential Application
Enzymatic Inhibition Assay Cyclooxygenase (COX-1/COX-2)Measures the inhibition of prostaglandin synthesis from arachidonic acid.Assessment of anti-inflammatory potential.
Enzymatic Inhibition Assay 5-Lipoxygenase (5-LOX)Measures the inhibition of leukotriene synthesis from arachidonic acid.Assessment of anti-inflammatory potential.
HDAC Activity Assay Histone Deacetylases (HDACs)Measures the inhibition of acetyl group removal from a synthetic substrate.Investigation of potential epigenetic regulatory mechanisms.

Cell-Based Assay Systems for Functional Assessment

Cell-based assays provide a more biologically relevant context to evaluate the functional effects of a compound on intact cells. These assays can measure a variety of cellular processes, including viability, proliferation, apoptosis, and migration.

The anti-cancer properties of this compound (NA-2) have been specifically investigated using the human breast cancer cell line, MCF-7. A key study demonstrated that NA-2 significantly inhibits the growth of these cells. nih.gov

Cell Viability and Proliferation Assays: The cytotoxicity of this compound against MCF-7 cells was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability. Treatment with NA-2 for 48 hours resulted in a dose-dependent inhibition of cell growth, with a calculated IC50 value of 1.65 mM. nih.gov The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

Apoptosis and Cell Cycle Analysis: Further investigation into the mechanism of growth inhibition revealed that this compound induces apoptosis (programmed cell death) and causes cell cycle arrest in MCF-7 cells. nih.gov The Annexin-V-FITC assay was utilized to detect apoptosis. This assay identifies the externalization of phosphatidylserine, an early marker of apoptosis. Flow cytometry analysis confirmed that NA-2 treatment leads to an increase in the population of apoptotic cells. nih.gov

Furthermore, the compound was found to arrest the cell cycle at the G0/G1 phase, preventing cells from progressing to the S phase of DNA synthesis and subsequent division. nih.gov

Metastasis Assay: The effect of this compound on cancer cell migration, a crucial aspect of metastasis, was evaluated using a wound healing assay. The results indicated that the compound delayed the closure of a scratch made in a confluent monolayer of MCF-7 cells, suggesting an inhibitory effect on cell migration. nih.gov

Table 2: Summary of Cell-Based Functional Assessment of this compound on MCF-7 Cells

AssayEndpoint MeasuredKey FindingReference
MTT Assay Cell Viability/Growth InhibitionIC50 = 1.65 mM after 48 hours nih.gov
Annexin-V-FITC Assay ApoptosisInduction of apoptosis nih.gov
Flow Cytometry Cell Cycle ProgressionArrest at G0/G1 phase nih.gov
Wound Healing Assay Cell MigrationDelayed wound healing nih.gov

Methodologies for Biochemical Marker Analysis in Experimental Systems

To understand the molecular pathways affected by a compound, the analysis of specific biochemical markers within the treated cells is essential. These methodologies can provide insights into the mechanism of action at the protein and gene expression levels.

In the context of the anti-cancer effects of this compound on MCF-7 cells, the expression of key proteins involved in the regulation of apoptosis was investigated. nih.gov

Analysis of Apoptotic Markers: The balance between pro-apoptotic and anti-apoptotic proteins is critical in determining the fate of a cell. The expression of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2 was analyzed at both the mRNA and protein levels.

Reverse Transcription Polymerase Chain Reaction (RT-PCR): This technique was used to measure the mRNA expression levels of Bax and Bcl-2.

Immunocytochemistry: This method was employed to visualize and assess the protein expression levels of Bax and Bcl-2 within the cells.

The study found that treatment with this compound resulted in an enhanced Bax/Bcl-2 ratio, which is indicative of a shift towards the induction of apoptosis. nih.gov

Table 3: Methodologies for Biochemical Marker Analysis for this compound

MethodologyMarker AnalyzedCellular Process InvestigatedKey FindingReference
RT-PCR Bax and Bcl-2 mRNAApoptosis RegulationEnhanced Bax/Bcl-2 ratio nih.gov
Immunocytochemistry Bax and Bcl-2 proteinApoptosis RegulationEnhanced Bax/Bcl-2 ratio nih.gov

Future Directions and Emerging Research Avenues for N 2 Hydroxyphenyl 2 Phenylacetamide

Development of Novel and Efficient Synthetic Protocols

The synthesis of N-aryl amides, including N-(2-hydroxyphenyl)-2-phenylacetamide, traditionally involves the coupling of an amine (2-aminophenol) with a carboxylic acid derivative (like phenylacetyl chloride). While effective, these methods can involve harsh reagents and generate significant waste. Future research is steering towards greener and more efficient synthetic strategies.

Biocatalysis: A significant leap forward would be the application of biocatalysis. nih.gov Research has demonstrated that whole cells of microorganisms like Candida parapsilosis can catalyze the N-acylation of various aromatic amines with high conversion rates and yields under mild conditions. rsc.orgrsc.org This process often utilizes an arylamine N-acetyltransferase (NAT) enzyme, which transfers an acetyl group to the amine. rsc.orgrsc.org Adapting this enzymatic machinery for the phenylacetylation of 2-aminophenol (B121084) could offer a highly selective, environmentally benign, and efficient route to the target compound, minimizing the need for hazardous reagents and simplifying purification. nih.gov

Continuous Flow Chemistry: Another promising avenue is the adoption of continuous flow synthesis. nih.gov This technology has revolutionized amide bond formation by enabling rapid, safe, and scalable production. nih.govresearchgate.net Flow reactors allow for precise control over reaction parameters, leading to higher yields and purity. researchgate.net An efficient continuous flow process for this compound could be designed using a packed-bed reactor with a solid-supported coupling agent or catalyst, coupling phenylacetic acid and 2-aminophenol in a bio-derived solvent like γ-valerolactone (GVL). benthamdirect.com This approach not only enhances safety and efficiency but also aligns with the principles of green chemistry. nih.govbenthamdirect.com

Photoredox/Nickel Dual Catalysis: Recent advances in catalysis have shown that a dual photoredox/nickel system can enable the coupling of aryl halides with formamides to produce various amide structures. acs.orgacs.org Exploring a similar system to couple a phenylacetic acid derivative with a substituted aminophenol could represent a novel, atom-economical pathway, potentially operating under ambient conditions. acs.org

Table 1: Comparison of Synthetic Protocols for this compound

Feature Conventional Synthesis Proposed Biocatalytic Route Proposed Flow Chemistry Route
Reactants 2-aminophenol, Phenylacetyl chloride 2-aminophenol, Phenylacetic acid derivative 2-aminophenol, Phenylacetic acid
Catalyst/Reagent Strong base (e.g., Triethylamine) Whole cells or isolated enzymes (e.g., NAT) Solid-supported coupling agent (e.g., BEP)
Solvent Dichloromethane (B109758), THF Aqueous buffer, Ethanol Green solvent (e.g., GVL)
Conditions Reflux, inert atmosphere Mild (e.g., room temp, neutral pH) Ambient temperature, short residence time
Key Advantages Well-established High selectivity, eco-friendly, reduced waste High throughput, enhanced safety, scalability
Key Challenges Use of hazardous reagents, byproduct formation Enzyme discovery and optimization Initial setup cost, reactor optimization

Application of Advanced Computational Modeling and Simulation Techniques

While experimental work is crucial, in silico methods offer a powerful, predictive lens through which to study this compound at the molecular level. These techniques can elucidate structural dynamics, predict properties, and guide the design of new derivatives without costly and time-consuming synthesis. xisdxjxsu.asia

Quantum Mechanics (QM) Calculations: Density Functional Theory (DFT) is a powerful QM method that can be used to calculate the electronic properties of the molecule with high accuracy. xisdxjxsu.asia These calculations can determine electron distribution, molecular orbital energies (HOMO-LUMO gap), and the reactivity of different sites on the molecule. This information is invaluable for predicting how this compound might interact with biological targets or participate in chemical reactions. xisdxjxsu.asia

Molecular Docking: If a biological target for this compound is identified, molecular docking studies can predict its binding mode and affinity. nih.govnih.gov By computationally placing the molecule into the active site of a target protein, docking algorithms can score the potential poses, identifying key interactions like hydrogen bonds and hydrophobic contacts that stabilize the complex. This can rationalize existing biological data and guide the design of more potent analogs. nih.govresearchgate.net

Table 2: Hypothetical Molecular Dynamics (MD) Simulation Protocol for this compound

Parameter Specification Purpose
Software GROMACS, AMBER To run the molecular dynamics simulation.
Force Field General Amber Force Field (GAFF) To define the potential energy and forces between atoms.
Solvation TIP3P Water Model in a cubic box To simulate an aqueous physiological environment.
System Neutralization Addition of counter-ions (e.g., Na+, Cl-) To maintain a neutral charge for the simulation cell.
Simulation Time 100-500 nanoseconds (ns) To allow sufficient time for the molecule to explore conformational space.
Analysis RMSD, RMSF, Hydrogen Bond Analysis To analyze molecular stability, flexibility, and key intramolecular interactions.

Exploration of this compound in Chemical Probe Development

A chemical probe is a small molecule used to study and manipulate a biological system. nih.gov The structure of this compound provides a versatile scaffold that could be modified to create specialized probes for bioimaging and diagnostics.

Fluorescent Probes: By chemically attaching a fluorophore (a fluorescent dye) to the this compound scaffold, a fluorescent probe could be developed. dovepress.combohrium.com The intrinsic properties of the core molecule might influence the fluorescence output in response to changes in the local environment, such as pH or polarity. rsc.org For example, a probe could be designed where binding to a specific protein target causes a detectable change in fluorescence, allowing researchers to visualize the protein's location and concentration within living cells. nih.gov

PET Imaging Probes: Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in clinical diagnostics and preclinical research. nih.gov This requires a molecule to be labeled with a positron-emitting radioisotope, such as fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C). nih.gov The phenyl rings on this compound are ideal sites for introducing ¹⁸F. mdpi.com If the parent molecule shows affinity for a particular biological target (e.g., an enzyme or receptor implicated in disease), an ¹⁸F-labeled version could be synthesized. nih.gov This radiolabeled probe would allow for the quantitative, in vivo imaging of its target, providing critical information for disease diagnosis or drug development. nih.gov The stability and pharmacokinetic properties of the resulting radiotracer would be crucial for its success. nih.gov

Table 3: Potential Modifications of this compound for Chemical Probe Development

Probe Type Modification Strategy Potential Application Imaging Modality
Fluorescent Probe Covalent attachment of a fluorophore (e.g., Rhodamine, Coumarin) to the phenyl ring. Real-time tracking of probe-target interactions in live cells. Fluorescence Microscopy / Confocal Microscopy
PET Probe (¹⁸F) Substitution of a hydrogen or other group on a phenyl ring with Fluorine-18. Non-invasive imaging and quantification of a specific biological target in vivo. Positron Emission Tomography (PET)
PET Probe (¹¹C) Replacement of a native carbon atom with Carbon-11, likely in the acetyl methyl group. In vivo imaging, often used when the native structure cannot be easily fluorinated. Positron Emission Tomography (PET)
Affinity-Based Probe Attachment of a reactive group (e.g., biotin) for pull-down experiments. Identification of unknown cellular binding partners. Western Blot / Mass Spectrometry

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Feasible Synthetic Routes

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N-(2-hydroxyphenyl)-2-phenylacetamide
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N-(2-hydroxyphenyl)-2-phenylacetamide

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